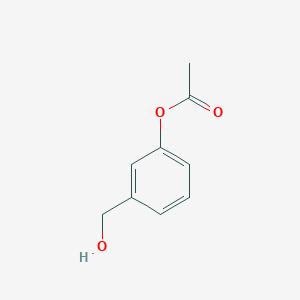

3-(Hydroxymethyl)phenyl acetate

Description

3-(Hydroxymethyl)phenyl acetate is an ester derivative featuring a hydroxymethyl (-CH₂OH) group at the meta position of the phenyl ring, linked to an acetate moiety.

Properties

IUPAC Name |

[3-(hydroxymethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAMFCCILFWVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553009 | |

| Record name | 3-(Hydroxymethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78957-20-7 | |

| Record name | 3-(Hydroxymethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes for 3-(Hydroxymethyl)phenyl Acetate

Grignard Reagent-Based Synthesis

The most widely documented method involves the use of Grignard reagents to form the hydroxymethyl intermediate, followed by acetylation. A representative protocol from patent CN101973880A involves:

- Grignard Formation : Reacting benzyl chloride with magnesium in anhydrous ether under reflux to generate benzylmagnesium chloride.

- Carbonate Addition : Introducing methyl carbonate to the Grignard reagent, facilitating nucleophilic attack to form 3-(hydroxymethyl)phenol.

- Acetylation : Treating the intermediate with acetic anhydride in the presence of a base (e.g., pyridine) to yield the final acetate ester.

Critical Parameters :

- Solvent Choice : Ether and tetrahydrofuran (THF) are preferred for Grignard stability, while toluene improves scalability.

- Temperature Control : Maintaining 40–50°C during Grignard formation minimizes side reactions like Wurtz coupling.

Table 1: Reaction Conditions and Yields for Grignard-Mediated Synthesis

| Step | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Grignard Formation | Ether | 40–50 | 85–90 | |

| Carbonate Quenching | THF/Toluene | 20–25 | 78–82 | |

| Acetylation | Pyridine | 60–80 | 88–92 |

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

Industrial adaptations prioritize throughput and safety. Patent EP1862449A1 details a continuous process where:

- Solvent Exchange : Toluene replaces ether to reduce flammability risks.

- Azeotropic Drying : Ethyl acetate removes water post-quenching, enhancing ester purity.

Advantages Over Batch Processes :

Crystallization and Purification

Post-synthesis, the crude product is purified via:

- Isopropanol Recrystallization : Achieves >99% purity by removing acetylated byproducts.

- Low-Temperature Aging : Cooling to 0–5°C for 2+ hours ensures maximal crystal yield.

Table 2: Industrial Crystallization Parameters

| Parameter | Optimal Range | Purity Improvement (%) |

|---|---|---|

| Cooling Temperature | 0–5°C | 12–15 |

| Aging Time | 2–4 hours | 8–10 |

| Solvent Ratio | 1:1.5 (Product:IPA) | 5–7 |

Reaction Optimization and Side Reaction Mitigation

Comparative Analysis of Methodologies

Academic vs. Industrial Protocols

| Factor | Academic Approach | Industrial Approach |

|---|---|---|

| Solvent | Ether | Toluene/THF |

| Reaction Scale | <1 kg | 100–500 kg |

| Yield Optimization | Purity-focused | Cost-efficiency-focused |

| Safety | Moderate | High (explosion-proof) |

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)phenyl acetate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.

Major Products Formed

Oxidation: 3-(Carboxymethyl)phenyl acetate.

Reduction: 3-(Hydroxymethyl)phenyl alcohol.

Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)phenyl acetate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)phenyl acetate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis to release phenol and acetic acid. The molecular targets and pathways involved vary based on the enzyme and reaction conditions.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and properties of 3-(Hydroxymethyl)phenyl acetate and related compounds:

Key Observations :

- The octyl chain in (R)-1-(3-(Hydroxymethyl)phenyl)octyl acetate significantly increases lipophilicity, which may improve blood-brain barrier penetration but reduce renal clearance .

- Methyl (3-hydroxyphenyl)acetate lacks the hydroxymethyl spacer, leading to direct conjugation of the acetate with the phenolic ring.

- Benzofuran-containing analogs (e.g., ) exhibit complex ring systems that may confer selectivity in biological target interactions, such as enzyme inhibition or DNA intercalation .

Biological Activity

3-(Hydroxymethyl)phenyl acetate is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an ester derived from the reaction of 3-hydroxymethylbenzoic acid with acetic acid. Its structure can be represented as follows:

- Chemical Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Target Interactions : Similar compounds have shown interactions with enzymes and receptors, potentially influencing metabolic pathways.

- Mode of Action : The compound may undergo hydrolysis in biological systems, leading to the release of 3-hydroxymethylbenzoic acid and acetic acid, which can have distinct biological effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its efficacy and safety:

- Absorption and Distribution : Esters like this compound are typically absorbed rapidly and distributed throughout the body.

- Metabolism : They are hydrolyzed into their respective alcohols and acids by enzymatic action, primarily by esterases.

- Excretion : The metabolites are usually excreted via urine.

Antimicrobial Properties

Research indicates that related compounds exhibit antimicrobial activity. For instance, extracts containing similar esters have shown effectiveness against various bacterial strains. A study demonstrated that ethyl acetate extracts from certain plant sources exhibited significant antimicrobial properties, suggesting potential applications for this compound in developing antimicrobial agents.

Antioxidant Activity

Antioxidant properties are another area of interest. Compounds with similar structures have been shown to scavenge free radicals effectively. This ability to mitigate oxidative stress may have implications for preventing cellular damage associated with various diseases.

Case Studies

- Antimicrobial Efficacy : In a study involving the application of ethyl acetate extracts from Hydnocarpus laurifolia seeds, significant antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria. This suggests that derivatives like this compound could be explored for similar applications.

- Neuroprotective Effects : Related compounds have been studied for their neuroprotective effects against oxidative stress in neuronal cells. For example, ethyl acetate derivatives showed protective effects against H₂O₂-induced apoptosis in primary cortical neurons, indicating potential therapeutic uses in neurodegenerative conditions.

Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth in extracts containing similar esters | |

| Antioxidant Capacity | Effective scavenging of free radicals observed in related compounds | |

| Neuroprotection | Protection against oxidative stress-induced cell death in neuronal cultures |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.